1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid is a complex organic compound with the molecular formula C21H21NO5 and a CAS number of 369403-17-8. This compound features a cyclopentane ring substituted with a hydroxyl group and a carboxylic acid, along with a fluorenylmethoxycarbonyl group. Its structure indicates potential for various
The reactivity of 1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid can be attributed to its functional groups:
These functional groups enable the compound to participate in various synthetic pathways, potentially leading to the formation of derivatives with altered biological properties .
While specific biological activities of 1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. These may include:
Further studies are required to elucidate the specific biological mechanisms and therapeutic potentials of this compound .
Synthesis of 1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid typically involves several steps:
These steps may require specific catalysts or conditions to optimize yields and purity .
The applications of 1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid span various fields:
Interaction studies involving 1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid would likely focus on its binding affinity to biological targets, such as enzymes or receptors. Techniques such as:
These studies are essential for understanding its pharmacodynamics and optimizing its therapeutic potential .
Several compounds share structural similarities with 1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | C21H21NO4 | Lacks hydroxyl group; different biological activity |
| 3-Hydroxycyclopentanecarboxylic acid | C7H12O3 | Simpler structure; less functional diversity |
| N-(9H-fluoren-9-ylmethoxycarbonyl)glycine | C15H15NO4 | Amino acid derivative; different reactivity profile |
The uniqueness of 1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid lies in its combination of functionalities that may offer diverse biological activities and synthetic pathways not found in simpler analogs .
The stereoselective construction of all four stereoisomers of 1-amino-3-hydroxycyclopentane-1-carboxylic acid relies on chiral glycine equivalents (GEs) and stereochemically defined alkylating agents. In a landmark study, (S)- and (R)-oxazinone derivatives were employed as GEs, enabling the synthesis of enantiomerically pure amino acids via a bis-alkylation strategy. The alkylation step utilized 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide stereoisomers as electrophiles, with the phosphazenic base tert-butyliminotris(pyrrolidino)phosphorane (t-BuP4) facilitating deprotonation and nucleophilic attack.
The stereochemical outcome of the alkylation was governed by the configuration of the GE and the alkylating agent. For instance, alkylation of (S)-GE with (2R,4S)-iodosulfite yielded the (1S,3R)-stereoisomer, while (R)-GE with (2S,4R)-iodosulfite produced the (1R,3S)-enantiomer. Post-alkylation oxidation with 2-iodoxybenzoic acid (IBX) confirmed the stereochemistry via ketone intermediate analysis.
Table 1: Stereochemical Outcomes of Glycine Equivalent Alkylation
| GE Configuration | Alkylating Agent | Product Stereochemistry | Yield (%) |
|---|---|---|---|
| (S)-Oxazinone | (2R,4S)-Iodosulfite | (1S,3R) | 68 |
| (R)-Oxazinone | (2S,4R)-Iodosulfite | (1R,3S) | 60 |
| (S)-Oxazinone | (2S,4S)-Iodosulfite | (1S,3S) | 54 |
| (R)-Oxazinone | (2R,4R)-Iodosulfite | (1R,3R) | 58 |
This method achieved 38–78% overall yields for the free amino acids after ion-exchange chromatography, demonstrating its utility for generating stereochemically diverse cyclopentane β-amino acids.
Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing functionalized cyclopentane rings from acyclic diene precursors. In a stereocontrolled synthesis starting from hexoses, d-mannose and d-galactose derivatives were converted into dienes bearing hydroxyl, methoxycarbonyl, and benzyl-protected groups. For example, d-galactose-derived diene A underwent RCM using Grubbs second-generation catalyst to form cyclopentenol B, which was subsequently oxidized to cyclopentene carboxylic acid ester C.
Table 2: RCM Reaction Conditions and Yields
| Starting Material | Catalyst | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| d-Mannose derivative | Grubbs II | 40 | Cyclopentenol | 85 |
| d-Galactose derivative | Hoveyda-Grubbs II | 45 | Cyclopentenol | 78 |
The RCM step exhibited excellent stereocontrol, with the cyclopentane ring adopting a chair-like conformation stabilized by intramolecular hydrogen bonding. This approach enabled gram-scale synthesis of polyhydroxylated cyclopentane β-amino acids, which are pivotal for designing hydro- or liposoluble β-peptides.
The aza-Michael addition of ammonia or amines to α,β-unsaturated esters is a key step for introducing the amino group in cyclopentane β-amino acids. In the synthesis of d-galactose-derived β-amino acids, cyclopentene carboxylic acid ester C underwent stereoselective amination using benzylamine in the presence of lithium hexamethyldisilazide (LiHMDS). The reaction proceeded via conjugate addition, with the amine attacking the β-carbon from the less hindered face, yielding a 4:1 trans:cis diastereomeric ratio.
Table 3: Diastereoselectivity in Aza-Michael Additions
| Substrate | Base | Solvent | trans:cis Ratio | Yield (%) |
|---|---|---|---|---|
| Cyclopentene ester | LiHMDS | THF | 4:1 | 82 |
| Cyclopentene ester | KHMDS | DCM | 3:1 | 75 |
The stereochemical outcome was rationalized by transition-state models where bulky substituents on the cyclopentane ring dictated the approach of the nucleophile. This method facilitated the synthesis of orthogonally protected β-amino acids suitable for solid-phase peptide synthesis.